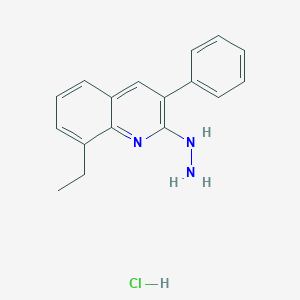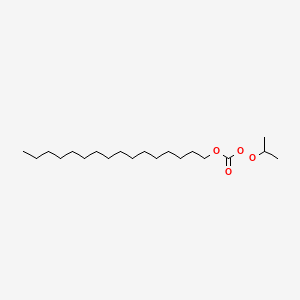
A-Aminoisobutyric acid hydroxamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-Aminoisobutyric acid hydroxamate, also known as 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, is a compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is a derivative of α-aminoisobutyric acid, a non-proteinogenic amino acid known for its unique structural properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.
Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.
化学反应分析
Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
科学研究应用
A-Aminoisobutyric acid hydroxamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
相似化合物的比较
2-Aminoisobutyric acid (α-aminoisobutyric acid): A non-proteinogenic amino acid with similar structural properties.
N-Hydroxyurea: Another hydroxamate known for its enzyme inhibitory activities.
Aliphatic and Aromatic Hydroxamates: Compounds like RCONHOH (R = Me, CF3, Ph) that exhibit similar zinc-binding properties.
Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.
属性
分子式 |
C4H8N2O4 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC 名称 |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI 键 |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NO)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



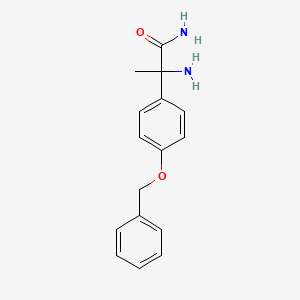
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
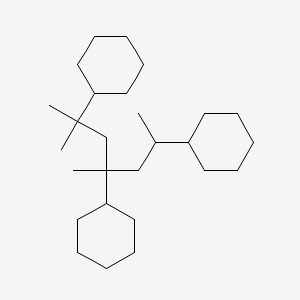

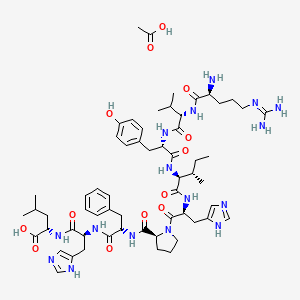
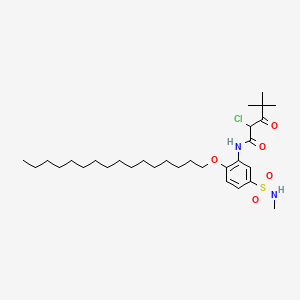
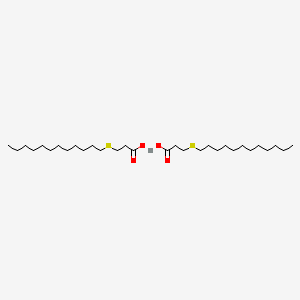
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
